REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH:9](OCC)OCC)=[CH:4][C:3]=1[F:17].[OH-].[K+].C(=O)(O)O.[NH2:24][NH:25][C:26]([NH2:28])=[NH:27].Cl.C(=O)(O)[O-].[Na+]>C(O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:24]=[N:25][C:26]([NH2:28])=[N:27][CH:9]=2)=[CH:4][C:3]=1[F:17] |f:1.2,3.4,6.7|
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Name
|
|
Quantity
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1240 g
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C=C1)C(C(OCC)OCC)=O)F
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Name
|
|
Quantity
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910 g
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Type
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reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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1105 g
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Type
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reactant
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Smiles
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C(O)(O)=O.NNC(=N)N
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Name
|
|
Quantity
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11 L
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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1.4 L
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Type
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solvent
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Smiles
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O
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Name
|
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Quantity
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4 L
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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2 L
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
4 L
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Type
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CUSTOM
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Details
|
stirred at 30° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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CUSTOM
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Details
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the condensation reaction
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled down to room temperature
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Type
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FILTRATION
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Details
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before being filtered
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Type
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CONCENTRATION
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Details
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The filtrate was then concentrated under the reduced pressure
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Type
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CUSTOM
|
Details
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to remove the most of the solvents
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Type
|
EXTRACTION
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Details
|
The residual aqueous solution was extracted with ethyl acetate (EtOAc, 3×6 L)
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Type
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CONCENTRATION
|
Details
|
concentrated under the reduced pressure
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Type
|
CUSTOM
|
Details
|
to give a dark brown solid
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Type
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TEMPERATURE
|
Details
|
The resulting slurry was subsequently heated to 50° C. for 6 h
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Duration
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6 h
|
Type
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TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the resulting mixture was then concentrated under the reduced pressure
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Type
|
CUSTOM
|
Details
|
to remove most of the solvents
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Type
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ADDITION
|
Details
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The aqueous residue was then treated with ethyl acetate (20 L)
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Type
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DISSOLUTION
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Details
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to dissolve the solids
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Type
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CUSTOM
|
Details
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The two layers were separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×2 L)
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Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated under the reduced pressure
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Type
|
ADDITION
|
Details
|
The dark brown solids were treated with methyl tert-butyl ether (MTBE, 4 L)
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Type
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TEMPERATURE
|
Details
|
the resulting slurry was heated to 30° C.
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Type
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FILTRATION
|
Details
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The mixture was filtered
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Type
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CUSTOM
|
Details
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the solids (green to orange in color) were collected (save the filtrate) and
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Type
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WASH
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Details
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washed with methyl tert-butyl ether (MTBE, 2 L)
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Type
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CUSTOM
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Details
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to give the first crop of the crude desired product (7)
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Type
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CUSTOM
|
Details
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The filtrate was evaporated under the reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting dark brown solids were treated with methyl tert-butyl ether (MTBE, 2 L)
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was heated to 30° C.
|
Type
|
STIRRING
|
Details
|
stirred at 30° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to give the second crop of the crude desired product (7) which
|
Type
|
WASH
|
Details
|
was washed with MTBE (1 L)
|
Type
|
CUSTOM
|
Details
|
The combined solids were dried in vacuum at 40-45° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C1=CN=C(N=N1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 585 g | |
YIELD: PERCENTYIELD | 53.4% | |
YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |